N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine
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Overview
Description
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid 4-sulfanyl-L-phenylalanine The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine typically involves the protection of the amino group of 4-sulfanyl-L-phenylalanine with a Boc group. This can be achieved by reacting 4-sulfanyl-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-sulfanyl-L-phenylalanine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-sulfanyl-L-phenylalanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at other functional groups. The sulfanyl group can participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-lysine: Used in the synthesis of peptides and proteins.
N-(tert-Butoxycarbonyl)-L-tryptophan: Utilized in the synthesis of tryptophan-containing peptides.
Uniqueness
N-(tert-Butoxycarbonyl)-4-sulfanyl-L-phenylalanine is unique due to the presence of the sulfanyl group, which provides additional reactivity and functionality compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of sulfur-containing peptides and other complex molecules .
Properties
CAS No. |
88170-93-8 |
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Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)8-9-4-6-10(20)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
HTJUIVWAFJEXGZ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S)C(=O)O |
Origin of Product |
United States |
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